

Tyrosinase-IN-3 pharmacophore model and essential features

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Compound Focus: Tyrosinase-IN-3

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The General Pharmacophore Model for Human Tyrosinase

While a model for **Tyrosinase-IN-3** is not available, a robust common feature pharmacophore model (designated **Model M10**) has been identified for high-affinity human tyrosinase inhibitors. This model consists of five key features that are critical for ligand binding [1].

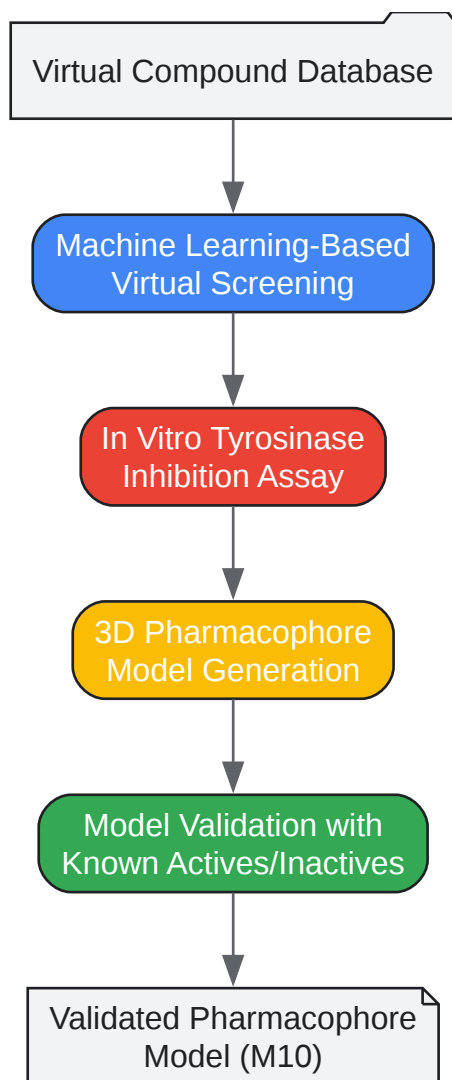
The table below outlines these essential pharmacophore features:

Feature Name	Feature Type (Abbreviation)	Role in Tyrosinase Inhibition
Hydrogen Bond Acceptor	HBA	Forms critical hydrogen bonds with key residues like Asn364 and Glu345 in the active site [1].
Hydrogen Bond Donor	HBD	Engages in hydrogen bonding with residues such as Glu203 and Asn364 [1].
Hydrophobic Group	HY	Interacts with hydrophobic regions of the enzyme's binding pocket [1].

Feature Name	Feature Type (Abbreviation)	Role in Tyrosinase Inhibition
Aromatic Ring	RA	Facilitates pi-pi stacking interactions with the conserved histidine residue (His367) in the active site [1].
Zinc Binder	ZB	Coordinates with the two copper ions (Cu²⁺) at the catalytic center of tyrosinase. (Note: The original study classified this as a Zinc Binder feature, but it is functionally a copper binder for tyrosinase) [1].

Methodology for Model Development and Validation

The pharmacophore model M10 was developed and validated through a structured workflow. The following diagram illustrates this process, from initial screening to final model application.



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Workflow for developing and validating the pharmacophore model.

The methodology involves several key stages [1]:

- **Virtual Screening:** A target-specific ensemble Evolutionary Chemical Binding Similarity (TS-ensECBS) machine learning model screened a virtual database. This model predicts biological activity based on target binding similarity [1].
- **Experimental Assay:** The top-ranking molecules from the virtual screen were tested experimentally for their ability to inhibit human tyrosinase. Compounds showing over 60% inhibition were classified as "actives" for model generation [1].
- **Model Validation:** The model's predictive power was rigorously tested. It was used to classify a set of known active and inactive tyrosinase inhibitors, achieving a high precision-recall area under the curve (PR AUC) score of **0.92**, confirming its ability to identify true inhibitors [1].

Structural Insights and Key Interactions

The pharmacophore model aligns with the known structural biology of human tyrosinase. The essential interactions identified in the model occur with specific amino acid residues within the enzyme's active site [1]:

- **His367:** A conserved residue critical for catalytic activity. The pi-pi interaction from an aromatic ring in the inhibitor is essential for binding [1].
- **Asn364, Glu345, Glu203:** These residues form key hydrogen bonds with inhibitors, contributing significantly to binding affinity and specificity [1].
- **Copper Ions:** The catalytic center of tyrosinase contains two copper ions. Effective inhibitors often feature atoms that can directly coordinate with these ions, blocking the enzyme's access to its natural substrate [1].

Experimental Protocol for Tyrosinase Inhibition Assay

To experimentally validate the activity of potential inhibitors, you can use the following standard protocol, adapted from the research:

- **Enzyme Source:** Use recombinant human tyrosinase or a commercially available preparation.
- **Reaction Conditions:** The assay mixture typically includes:
 - **Tyrosinase Enzyme**
 - **Substrate:** L-tyrosine or L-DOPA (e.g., at a concentration of 0.5 mM L-DOPA) [2].
 - **Test Compound:** Various concentrations of the inhibitor to determine IC₅₀ values.
 - **Buffer:** Phosphate buffer (e.g., 0.1 M, pH 6.8).
- **Incubation:** The reaction mixture is incubated at **37°C** for a set period (e.g., 10-30 minutes).
- **Measurement:** The formation of the colored product, dopachrome, is measured by monitoring the absorbance at **475 nm** using a spectrophotometer.
- **Data Analysis:** The percentage inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The **IC₅₀ value** (concentration that inhibits 50% of enzyme activity) can be determined from a dose-response curve [2] [1].

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References

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2. Discovery of Potential Tyrosinase Inhibitors via Machine ... [pmc.ncbi.nlm.nih.gov]

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